L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine
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Overview
Description
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine is a peptide compound composed of six amino acids: lysine, lysine, alanine, glycine, serine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound can also involve recombinant DNA technology. This method uses genetically engineered microorganisms, such as Escherichia coli, to produce the peptide. The microorganisms are engineered to express the peptide, which is then purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the production of peptide-based materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Glycyl-L-glutamine: Another dipeptide used in clinical practice.
L-Lysyl-L-alanyl-L-glutamine: A tripeptide with similar properties.
Properties
CAS No. |
928326-86-7 |
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Molecular Formula |
C25H47N9O9 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H47N9O9/c1-14(31-23(40)16(7-3-5-11-27)33-22(39)15(28)6-2-4-10-26)21(38)30-12-20(37)32-18(13-35)24(41)34-17(25(42)43)8-9-19(29)36/h14-18,35H,2-13,26-28H2,1H3,(H2,29,36)(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H,34,41)(H,42,43)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
JZQOMDMWASLNJZ-ATIWLJMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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